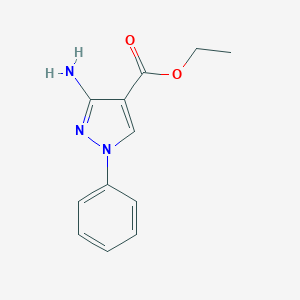

Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate

Overview

Description

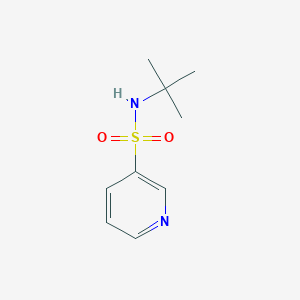

Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate is a compound with the molecular weight of 231.25 . It is a white to off-white solid and is used in the synthesis of various other compounds .

Synthesis Analysis

The synthesis of pyrazole derivatives, including Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A specific example of synthesis involves the condensation of ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines .

Molecular Structure Analysis

The molecular structure of Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate has been characterized by various spectroscopic techniques such as NMR, mass spectral, and IR spectral studies . The compound has also been studied using X-ray analysis .

Chemical Reactions Analysis

Pyrazole derivatives, including Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo various chemical reactions, including [3+2] cycloaddition reactions .

Physical And Chemical Properties Analysis

Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate is a white to off-white solid with a melting point of 140-150°C . It has a molecular weight of 231.25 .

Scientific Research Applications

Medicine

Pyrazole derivatives, such as Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate, have been found to exhibit diverse biological activities. They have been used as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Agriculture

Pyrazoles also hold a privileged status in various sectors of the chemical industry, including agriculture . They are used in the synthesis of agrochemicals .

Organic Synthesis

Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate is an important raw material and intermediate used in organic synthesis .

Dye Manufacturing

This compound is used in the manufacturing of dyestuff .

Antimicrobial Activity

Some pyrazole compounds have shown significant antimicrobial activity. For instance, compounds 12e, 12f, and 12k have shown the highest growth inhibitory activity at MIC values of 4.8, 5.1, and 4.0 μg/ml respectively .

Antioxidant Activity

Pyrazole compounds have also demonstrated remarkable antioxidant activity. They have been compared to the standard antioxidant using the DPPH free radical-scavenging assay .

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the probable interactions of pyrazole compounds with the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme. These studies provide new insights for developing these new hybrids as potential antimicrobial agents .

COVID-19 Research

The same molecular docking studies have also been used to evaluate the binding affinities of pyrazole compounds with COVID-19 main protease. The results suggest that these compounds could be potential inhibitors for the novel SARS Cov-2 virus .

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate and similar compounds could involve further exploration of their potential applications in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Additionally, the development of more efficient and environmentally friendly synthesis methods could be a focus of future research .

properties

IUPAC Name |

ethyl 3-amino-1-phenylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-2-17-12(16)10-8-15(14-11(10)13)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATKLRBOWCFWFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80561947 | |

| Record name | Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate | |

CAS RN |

16078-63-0 | |

| Record name | Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B175348.png)